molecular formula C14H17N3O2 B2672085 N-(3,4-dimethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1013758-01-4

N-(3,4-dimethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2672085
CAS No.: 1013758-01-4
M. Wt: 259.309
InChI Key: XTSYCVQDVLDLPW-UHFFFAOYSA-N
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Description

The compound “N-(3,4-dimethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are important in the field of medicines and dyes .


Synthesis Analysis

The synthesis of a pyrazole derivative typically involves the reaction of a 1,3-diketone or a β-ketoester with hydrazine . The exact synthesis process for this specific compound would depend on the starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The exact structure would provide information about the arrangement of atoms and the chemical bonds within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Pyrazoles can undergo a variety of reactions, including substitutions, additions, and oxidations .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through experimental methods or predicted using computational chemistry .

Scientific Research Applications

Synthesis and Characterization

Structurally related pyrazole derivatives are synthesized through reactions involving amino-pyrazoles and cyano-chalcones or similar precursors. The chemical synthesis of these compounds, including their characterization through NMR, mass spectra, and crystallography, provides insights into their chemical behavior and potential for further modification (Quiroga et al., 1999). The detailed study of their synthesis pathways can offer methods for designing and synthesizing new compounds with targeted properties for research applications.

Biological Activity

Pyrazole derivatives have been extensively studied for their biological activities, including cytotoxic effects against cancer cell lines. For example, some pyrazole compounds have shown in vitro cytotoxic activity, indicating their potential as anticancer agents (Hassan et al., 2014). The study of these activities is crucial for the development of new therapeutic agents.

Molecular Docking Studies

Molecular docking studies on pyrazole derivatives can identify their potential as inhibitors against various biological targets. For instance, pyrazole-4-carboxamides have demonstrated inhibitory activity against Botrytis cinerea, a pathogenic fungus, highlighting their potential as fungicidal agents (Qiao et al., 2019). Such studies are essential for discovering new drugs and understanding the molecular basis of their action.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often studied in the context of drug discovery, where the compound’s interactions with enzymes, receptors, and other proteins are investigated .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. This includes assessing its potential for causing irritation, toxicity, and environmental harm .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9-5-6-11(7-10(9)2)15-13(18)12-8-17(3)16-14(12)19-4/h5-8H,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSYCVQDVLDLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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